5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one - 51550-10-8

5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Catalog Number: EVT-3405879
CAS Number: 51550-10-8
Molecular Formula: C8H4F3NOS
Molecular Weight: 219.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From 4-(Trifluoromethyl)aniline: The most common approach involves the reaction of 4-(trifluoromethyl)aniline with thiophosgene or its equivalents, followed by cyclization. This method offers good yields and scalability. []
  • From 2-Amino-5-(trifluoromethyl)benzenethiol: Another method utilizes 2-amino-5-(trifluoromethyl)benzenethiol as a starting material, which upon reaction with carbonyl equivalents like phosgene or its derivatives, leads to the formation of the target compound. []
  • From 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one: A more recent approach utilizes 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a green CO source to synthesize benzo[d]thiazol-2(3H)-ones, including 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. This method offers a more sustainable alternative. []
Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one and its derivatives varies depending on the specific biological activity being investigated. Studies have shown that they can interact with various biological targets, including enzymes, receptors, and ion channels. For example, some derivatives exhibit anti-tyrosinase activity through competitive inhibition of the enzyme tyrosinase. [, ] Other derivatives show potential as urease inhibitors. []

Applications
  • Antimicrobial Agents: Several studies highlight the antimicrobial potential of 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one derivatives against a range of bacteria and fungi. [, , , ]
  • Tyrosinase Inhibitors: Research indicates that certain derivatives act as potent and competitive inhibitors of tyrosinase, making them attractive for developing skin-lightening agents and treating pigmentation disorders. [, ]
  • Antidepressant and Anticonvulsant Agents: Studies have revealed promising antidepressant and anticonvulsant effects for some 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one derivatives, suggesting potential applications in treating neurological disorders. []
  • Urease Inhibitors: Emerging research suggests that certain derivatives possess significant urease inhibitory activity, which could have implications for developing treatments for ulcers and other related conditions. []
  • Herbicidal Agents: Recent studies have identified 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one as a potential scaffold for developing new herbicides. Derivatives with specific substitutions show promising activity against various weeds, highlighting their potential in agriculture. []

4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol

  • Compound Description: This compound exhibited the highest tyrosinase activity inhibition (IC50 of 0.2 ± 0.01 μM), surpassing kojic acid in potency by 55-fold []. It demonstrated dose-dependent inhibition of melanin production and release in B16F10 murine melanoma cells, stronger than kojic acid []. This effect is attributed to the inhibition of cellular tyrosinase, potentially due to hindered tyrosinase glycosylation and suppressed melanogenesis-associated genes []. The compound also showed strong antioxidant activity against ROS and ABTS radicals [].

2-(Cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one

  • Compound Description: This compound's crystal structure was studied, revealing centrosymmetric dimers formed through C—H⋯O weak hydrogen bonds between a C—H group of the electron-deficient benzene ring and the benzothiazolinone carbonyl O atom in a (10) motif [].

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK632)

    N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues

    • Compound Description: Structural optimization of TAK-632 led to the development of analogues with enhanced potency as necroptosis inhibitors, specifically targeting RIPK3 []. These analogues, particularly those containing carbamide groups, demonstrated impressive antinecroptotic activities []. Notably, compound 42 exhibited >60-fold selectivity for RIPK3 over RIPK1 and effectively blocked necrosome formation by inhibiting RIPK3 phosphorylation in necroptotic cells []. It also exhibited promising in vivo efficacy in a TNF-induced systemic inflammatory response syndrome model and favorable pharmacokinetic properties [].

    2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles

    • Compound Description: A series of sixteen 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated as tyrosinase inhibitors, with several demonstrating potent antioxidant activities [].

    3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones

    • Compound Description: A series of these compounds were synthesized and evaluated for their antifungal activity. Some exhibited moderate inhibitory activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani [].

    N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide

    • Compound Description: This compound, along with its cocrystals, cocrystal polymorphs, and solvates, were investigated for their solid-state characteristics and crystal structures [].

    (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol

    • Compound Description: The molecular and crystal structure of this compound and its reaction product with triphenylborane were studied, highlighting the structural features and potential reactivity of the benzothiazole moiety [].

    (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoethanethioamide

    • Compound Description: This compound's antibacterial activity was evaluated against Gram-negative nosocomial bacteria (Proteus mirabilis, Shigella dysenteriae, and Acinetobacter baumannii) []. Additionally, its anticancer properties were studied in mouse melanoma (B16F10), breast (MCF-7), and prostate (PC-3) cancer cell lines [].

    3-((Substituted-benzo[d]thiazol-2-ylamino)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione

    • Compound Description: A series of these Mannich base derivatives were synthesized and evaluated for their antimicrobial and anti-mycobacterial activities []. Some derivatives showed promising activity against various bacterial and fungal strains [].

    (E)-1-(benzo[d]thiazol-2-yl)-4-(hydroxy(2-hydroxyphenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

    • Compound Description: This compound, along with its nickel(II), palladium(II), platinum(IV), cadmium(II), rhodium(III), and zirconium(IV) complexes, were synthesized and characterized. The metal complexes, in particular, displayed enhanced antibacterial activity compared to the free ligand and standard drugs [].

    1-Methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2(3H)-thione

    • Compound Description: The crystal structure of this compound was determined, revealing its structural characteristics and packing arrangement in the solid state [].

    (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives

    • Compound Description: Thirteen derivatives of (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one were synthesized and investigated for their tyrosinase inhibitory activity. MHY2081, one of the derivatives, exhibited strong tyrosinase inhibition without cytotoxicity in B16F10 melanoma cells []. Docking simulations indicated that MHY2081 has a higher binding affinity for tyrosinase than kojic acid, a known tyrosinase inhibitor [].

    Methyl 3-(benzo[d]thiazol-2-ylamino)-7,9-dimethyl-2,6,8,10-tetraoxo-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-4-carboxylate

    • Compound Description: This novel spiro-lactone was synthesized through a tandem reaction sequence (Michael addition, aldol reaction, and γ-lactonization) using benzo[d]thiazol-2-amine and dimethyl-acetylene dicarboxylate in the presence of 2,4,5,6(1H,3H)-pyrimidinetetrone (alloxan) []. The synthesized compound was characterized using spectroscopic techniques, and its optical rotatory properties were studied [].

    2-(4-Substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives

    • Compound Description: These novel derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Their structures were characterized using spectroscopic techniques [].

    7-(3-(Benzo[d]thiazol-2-ylamino)propoxy)-4-methyl-2H-chromen-2-one derivatives

    • Compound Description: A series of these derivatives were synthesized and evaluated for their D2 and 5-HT2 antagonistic activity as potential atypical antipsychotics. Most compounds showed moderate to high potency in blocking dopamine D2 receptors and serotonin 5-HT2 receptors, as demonstrated by their ability to inhibit apomorphine-induced climbing behavior and 5HTP-induced head twitches in mice [].

    5-Amino-4-(2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

    • Compound Description: Twelve N-Mannich bases of this compound were synthesized and characterized. These compounds exhibited significant in vitro antioxidant activity, as measured by DPPH, ABTS, and FRAP assays, and cytotoxic activity against mouse embryonic fibroblasts (NIH 3T3) in MTT assays [].

    5-Nitro-1H-benzo[d]imidazol-2(3H)-one

    • Compound Description: This compound underwent alkylation reactions using phase-transfer catalysis to synthesize new benzimidazol-2-one derivatives. The synthesized products were characterized using spectroscopic techniques, including NMR and mass spectrometry [].

    3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

    • Compound Description: This compound was synthesized using green chemistry principles and evaluated for its anticancer potential through molecular docking studies. The results suggest it may be a promising candidate for developing chemotherapeutic agents [].
    • Compound Description: New one-pot methods were developed to synthesize these two families of compounds. These efficient procedures involved using new starting materials and a reaction medium of acetic acid/water (1:1; v/v) at 100 °C [].

    5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one

    • Compound Description: Two synthetic routes for preparing this energetic material were developed, and its detonation properties were theoretically calculated. The results indicated that it might serve as a potential alternative to 2,4,6-trinitrotoluene (TNT) [].

    1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-Aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

    • Compound Description: These two series of compounds were synthesized and their antibacterial activities evaluated. The derivatives containing chlorine substituents exhibited higher toxicity against the tested bacteria [].

    6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

    • Compound Description: SN79 is a novel compound investigated for its potential as a cocaine antagonist. It exhibits nanomolar affinity for sigma receptors and notable affinity for 5-HT2 receptors and monoamine transporters. In vivo studies in rodents revealed that SN79 effectively attenuates both the acute and subchronic effects of cocaine [].

    5,6-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-Amino-5,6-difluoro-2-methylquinolin-4(3H)-one

    • Compound Description: These compounds were synthesized and evaluated for anti-inflammatory activity. Both demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats [, ].

    2-[5-Substituted-1H-benzo(d)imidazol-2-yl sulfinyl]methyl 3-substituted quinazoline-4(3H)one

    • Compound Description: Fifty-one novel derivatives of this compound were subjected to virtual ligand screening and docking studies targeting the H+/K+-ATPase enzyme, a common target for antiulcer agents. This in silico approach aimed to identify promising leads for developing novel antiulcer drugs [].

    5-Piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones

    • Compound Description: These compounds, structurally related to the atypical antipsychotic bifeprunox, were synthesized and evaluated for their dual D2 and 5-HT1A receptor binding affinities. The structure-activity relationship studies highlighted the significance of cyclopentenylpyridine and cyclopentenylbenzyl groups in enhancing their binding affinities [].

    2-(2-Hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3h)-one derivatives

      1,6,6-Trimethyl-1H-chromeno[6,7-d]thiazol-2(6H)-one

      • Compound Description: This compound was synthesized through a thermocyclization reaction. Its crystal structure, determined by X-ray diffraction, revealed a planar methylthiazole unit and a screw-boat conformation of the pyran ring, stabilized by intramolecular C—H⋯O hydrogen bonding [].

      2-Methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one

      • Compound Description: This compound serves as a versatile building block for synthesizing various trifluoromethylated N-heterocycles []. Its reactions with bifunctional N-nucleophiles, such as hydrazines, hydroxylamine, and ureas, lead to the formation of diverse heterocyclic structures, including pyrazoles, pyrazolines, isoxazolines, and furo[2,3-d]imidazol-2(3H)-ones [].

      3-(4-Chloro-2-fluoro-5-substituted phenyl)benzo[d][1,2,3]triazin-4(3H)-one Derivatives

      • Compound Description: These derivatives were synthesized and evaluated for their herbicidal activity. Some exhibited potent and selective inhibition of dicotyledonous weeds, showcasing their potential as herbicides [].

      7-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one

      • Compound Description: These compounds were synthesized and tested for their antibacterial activity against various bacterial strains, showing promising results [, ].
      • Compound Description: This entry describes a family of compounds with variations in substituents at the 5 and 7 positions of the [, ]thiazolo[4,5-d]pyrimidine-2(3H)-one core. Specific examples of compounds within this family are provided, emphasizing their potential pharmaceutical relevance [].

      10-[(3-Oxo-3H-benzo[f]chromen-1-yl)methyl]-2-(trifluoromethyl)-9a,10-dihydrobenz[4,5]imidazo[1,2-a]pyrimidin-4(5aH)-one

      • Compound Description: The crystal structure of this compound was determined by X-ray diffraction, revealing its three-dimensional conformation and intermolecular interactions in the solid state [].

      3-(4-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one Derivatives

      • Compound Description: A series of these derivatives were synthesized and their antifungal activity evaluated [].

      2-((3-Pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates

      • Compound Description: This family of compounds was discovered through a scaffold-hopping approach inspired by the commercial herbicide haloxyfop. These compounds demonstrated significant herbicidal activity, particularly the carboxylic ester derivatives, which showed potent postemergence activity against a variety of weeds [].

      3-Isopropylbenzo[d]oxazol-2(3H)-one Amides and Urea Derivatives

      • Compound Description: These compounds were synthesized and evaluated for their anti-mycobacterial and cytotoxic activity. The study aimed to develop new anti-tuberculosis agents with improved safety and efficacy profiles [].

      Properties

      CAS Number

      51550-10-8

      Product Name

      5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

      IUPAC Name

      5-(trifluoromethyl)-3H-1,3-benzothiazol-2-one

      Molecular Formula

      C8H4F3NOS

      Molecular Weight

      219.19 g/mol

      InChI

      InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)

      InChI Key

      GQCXVFULKHJLAY-UHFFFAOYSA-N

      SMILES

      C1=CC2=C(C=C1C(F)(F)F)NC(=O)S2

      Canonical SMILES

      C1=CC2=C(C=C1C(F)(F)F)NC(=O)S2

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.